molecular formula C18H20N4O2 B14145581 N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide CAS No. 714240-57-0

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide

Cat. No.: B14145581
CAS No.: 714240-57-0
M. Wt: 324.4 g/mol
InChI Key: HRJDRHBPHVPJSM-UHFFFAOYSA-N
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Description

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide can be compared with other quinoline derivatives such as:

What sets this compound apart is its unique structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

CAS No.

714240-57-0

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-3-22-17-13(10-12-7-4-6-11(2)15(12)19-17)16(21-22)20-18(23)14-8-5-9-24-14/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,20,21,23)

InChI Key

HRJDRHBPHVPJSM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4CCCO4)C

solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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